molecular formula C15H15F3N4O B2885958 N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034478-71-0

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2885958
CAS No.: 2034478-71-0
M. Wt: 324.307
InChI Key: XZODQFAMVXVSDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a cyclopropyl group, an imidazole ring, and a trifluoromethyl-substituted nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can be performed on the nicotinamide moiety using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: N,N’-dicyclohexylcarbodiimide.

    Bases: Potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the nicotinamide moiety can yield corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)nicotinamide: Lacks the trifluoromethyl group, which may reduce its lipophilicity and overall biological activity.

    6-(Trifluoromethyl)nicotinamide: Does not contain the imidazole ring, potentially limiting its ability to interact with certain biological targets.

    2-(2-cyclopropyl-1H-imidazol-1-yl)ethan-1-amine: Lacks the nicotinamide moiety, which may affect its overall chemical reactivity and biological properties.

Uniqueness

The combination of the cyclopropyl group, imidazole ring, and trifluoromethyl-substituted nicotinamide in N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide provides a unique set of chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O/c16-15(17,18)12-4-3-11(9-21-12)14(23)20-6-8-22-7-5-19-13(22)10-1-2-10/h3-5,7,9-10H,1-2,6,8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZODQFAMVXVSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CN2CCNC(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.